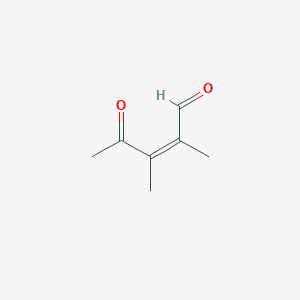

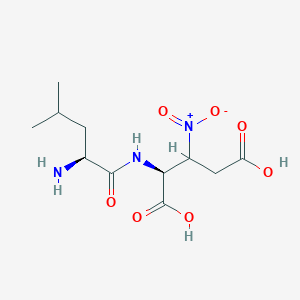

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves reactions that yield pyrrole-2-carboxylic acid derivatives. A notable method described involves the reaction between 2H-azirines and enamines, resulting in a mixture of dihydropyrroles, which upon acid treatment, yield the desired compounds in moderate to high yields (Law et al., 1984). Another approach for its synthesis involves the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and 4-hydroxycoumarin to produce substituted derivatives (Dmitriev et al., 2015).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of this compound derivatives. For instance, the molecular structure of a closely related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, was determined, showcasing the coplanar, centrosymmetric, hydrogen-bonded pairs of molecules (Law et al., 1984). Another study provided detailed insights into the crystal and molecular structure of a substituted derivative through X-ray analysis (Dmitriev et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclocondensation and aerial oxidation. These reactions highlight the compound's reactivity and its potential for further chemical transformations. Aerial oxidation of related 3-amino-2,5-dimethylpyrroles, for example, indicated the compound's susceptibility to oxidation, leading to the formation of 2-hydroxy-2H-pyrroles (Cirrincione et al., 1987).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of this compound derivatives, are crucial for their application in chemical synthesis. These properties are influenced by the compound's molecular structure and substituents. Research on related compounds, such as the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, provides insight into how structural differences affect physical properties (Minga, 2005).

Aplicaciones Científicas De Investigación

Inhibitors of AP-1 and NF-kappaB Mediated Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate, a derivative of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, has been identified as a potent inhibitor of AP-1 and NF-kappaB mediated gene expression (Palanki et al., 2002).

One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A one-pot synthesis method using 5-methoxyisoxazoles and pyridinium ylides for the production of methyl 4-aminopyrrole-2-carboxylates has been developed. This process allows the introduction of a substituent at the pyrrole nitrogen, expanding the synthetic possibilities for this compound (Galenko et al., 2015).

Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been used to efficiently synthesize a new library of pyrrole derivatives, demonstrating the versatility of this compound in producing various pyrrole-based compounds (Dawadi & Lugtenburg, 2011).

Spiro Heterocyclization : The compound has been used in a three-component spiro heterocyclization process with acetonitriles and 4-hydroxycoumarin. This has led to the creation of complex structures such as ethyl 2-amino-3-cyano-1'-cyclohexyl-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro-[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylate (Dmitriev et al., 2015).

Synthesis of Ethyl 3,5-Diaryl-1H-Pyrrole-2-Carboxylates : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showing the potential of this compound in creating diverse molecular structures (Khajuria et al., 2013).

Iodine-Catalyzed [3+2]-Cyclization : An efficient iodine-catalyzed [3+2]-cyclization reaction for the synthesis of diverse 5-amino-1H-pyrrole-2-carboxylates has been developed. This method provides access to a wide range of pyrrole-2-carboxylate derivatives (Wang et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research and application of “ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate” could involve exploring its potential uses in various fields of chemistry, such as the synthesis of new heterocyclic compounds . Additionally, the development of environmentally friendly biocatalytic processes for its synthesis aligns with the current mainstream research direction of green chemistry .

Propiedades

IUPAC Name |

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBCXZWPAGUJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556510 | |

| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108290-85-3 | |

| Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)